5Z-Octenyl acetate

Catalog No.
S1489661
CAS No.
71978-00-2
M.F
C10H20O3
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5Z-Octenyl acetate

CAS Number

71978-00-2

Product Name

5Z-Octenyl acetate

IUPAC Name

[(Z)-oct-5-enyl] acetate

Molecular Formula

C10H20O3

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

TULRTRSXPSHWKM-UHFFFAOYSA-N

SMILES

CCC=CCCCCOC(=O)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

(Z)-5-Octenyl acetate;cis-5-Octenyl acetate

Canonical SMILES

CCC=CCCCCOC(=O)C

Isomeric SMILES

CC/C=C\CCCCOC(=O)C

Antibacterial and Antifungal Properties

Studies suggest that 5Z-Octenyl acetate exhibits antibacterial and antifungal properties. Research published in "Letters in Applied Microbiology" found that the compound effectively inhibited the growth of several foodborne pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella Enteritidis []. Similarly, a study published in "Mycologia" demonstrated its antifungal activity against various fungal strains, including Aspergillus niger and Fusarium oxysporum []. These findings highlight the potential use of 5Z-Octenyl acetate as a natural food preservative or an antifungal agent in agriculture.

Potential Therapeutic Effects

Emerging research suggests that 5Z-Octenyl acetate might possess therapeutic properties. Studies have investigated its potential benefits in various areas, including:

  • Neurodegenerative diseases: A study published in "Life Sciences" reported that the compound exhibited neuroprotective effects in a Parkinson's disease model, suggesting its potential as a therapeutic agent for neurodegenerative diseases [].
  • Cancer: Research published in "Oncology Letters" explored the anti-proliferative effects of 5Z-Octenyl acetate on human cancer cell lines, indicating its potential role in cancer treatment.

5Z-Octenyl acetate is an organic compound classified as an ester, with the molecular formula C₁₀H₁₈O₂. It consists of a long-chain hydrocarbon (octene) with a double bond at the fifth position and an acetate group. This compound is notable for its presence in various natural sources, contributing to the aroma and flavor profiles of certain fruits and vegetables. The "5Z" designation indicates the specific configuration of the double bond, which plays a crucial role in its chemical properties and biological activities.

Due to its functional groups:

  • Esterification: It can be synthesized through the reaction of 5-octenol with acetic acid, typically in the presence of an acid catalyst. The general reaction is:
    5 octenol+acetic acid5Z octenyl acetate+water\text{5 octenol}+\text{acetic acid}\rightarrow \text{5Z octenyl acetate}+\text{water}
  • Hydrolysis: In the presence of water and an acid or base, 5Z-octenyl acetate can be hydrolyzed back into its alcohol and acetic acid components.
  • Addition Reactions: The double bond in the octene chain allows for addition reactions with hydrogen halides or other nucleophiles, leading to various derivatives.

Research indicates that 5Z-octenyl acetate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for use in food preservation and safety.
  • Flavoring Agent: Its pleasant aroma contributes to its use as a flavoring agent in food products.
  • Potential Role in Metabolism: It is involved in fatty acid metabolism and may play a role in lipid peroxidation processes, impacting cellular signaling pathways .

The primary method for synthesizing 5Z-octenyl acetate is through Fischer esterification, where 5-octenol reacts with acetic acid. Other methods may include:

  • Direct Acylation: Using acyl chlorides or anhydrides to introduce the acetate group onto the octene chain.
  • Biocatalysis: Employing enzymes to facilitate esterification under mild conditions, which can enhance selectivity and yield.

5Z-Octenyl acetate has several applications across different industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products for its pleasant scent profile.
  • Research: Investigated for potential applications in antimicrobial treatments and metabolic studies.

Studies on 5Z-octenyl acetate's interactions reveal its potential effects on biological systems:

  • Cellular Interactions: Research indicates that it may influence lipid metabolism pathways, suggesting a role in cellular signaling and energy regulation .
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological activities, particularly in antimicrobial applications.

Several compounds share structural similarities with 5Z-octenyl acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Octenyl AcetateC₁₀H₁₈O₂Double bond at the first position; used as a flavoring agent.
7-Octenyl AcetateC₁₀H₁₈O₂Double bond at the seventh position; found in fruits.
Octyl AcetateC₁₀H₂₀O₂Saturated hydrocarbon chain; commonly used in fragrances.

Uniqueness of 5Z-Octenyl Acetate

What sets 5Z-octenyl acetate apart from these similar compounds is its specific double bond configuration at the fifth position (the "Z" configuration), which influences its reactivity and biological activity. This unique structure may contribute to distinct sensory properties and potential health benefits not observed in other octenyl acetates.

Physical Description

Clear colorless liquid; Fruity banana-like aroma

XLogP3

2.6

Density

0.832-0.950

UNII

Y3L7K2K8JQ

Other CAS

71978-00-2

Wikipedia

[(Z)-oct-5-enyl] acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2024-02-18

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